molecular formula C25H30O12 B1257512 6'-O-Acetylpaeoniflorin

6'-O-Acetylpaeoniflorin

Cat. No.: B1257512
M. Wt: 522.5 g/mol
InChI Key: RKEWKGLURKYHJJ-YBBFZNMFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6'-O-Acetylpaeoniflorin is a monoterpene glycoside derivative of paeoniflorin, a primary bioactive compound isolated from Paeonia species (e.g., Paeonia lactiflora). Paeoniflorin derivatives are characterized by a pinane skeleton with glucose and acyl substitutions, which modulate their pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C25H30O12

Molecular Weight

522.5 g/mol

IUPAC Name

[(1R,2S,3R,5R,6R,8S)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate

InChI

InChI=1S/C25H30O12/c1-12(26)32-9-14-16(27)17(28)18(29)20(34-14)35-25-8-15-23(25,11-33-19(30)13-6-4-3-5-7-13)21-36-22(25,2)10-24(15,31)37-21/h3-7,14-18,20-21,27-29,31H,8-11H2,1-2H3/t14-,15-,16-,17+,18-,20+,21-,22+,23+,24-,25+/m1/s1

InChI Key

RKEWKGLURKYHJJ-YBBFZNMFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]23C[C@@H]4[C@]2([C@@H]5O[C@]3(C[C@]4(O5)O)C)COC(=O)C6=CC=CC=C6)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC23CC4C2(C5OC3(CC4(O5)O)C)COC(=O)C6=CC=CC=C6)O)O)O

Synonyms

6'-acetylpaeoniflorin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among paeoniflorin derivatives lie in the substituents at the 6'-O position of the glucose moiety. These modifications significantly alter molecular weight, polarity, and solubility.

Compound Molecular Formula Molecular Weight Natural Concentration (mg/g in Paeonia) Melting Point (°C) Specific Rotation [α]
Paeoniflorin C₂₃H₂₈O₁₁ 480.46 27.62 198–200 -15.5 (MeOH)
6'-O-Benzoylpaeoniflorin C₃₀H₃₀O₁₂ 582.56 2.58 115–121 -6.9 (MeOH)
6'-O-Galloylpaeoniflorin C₃₀H₂₀O₁₈ 632.57 0.29 N/A N/A
Oxypaeoniflorin C₂₃H₂₈O₁₂ 496.46 12.41 N/A N/A
6'-O-Acetylpaeoniflorin* C₂₅H₃₀O₁₂ 522.50 Not reported Not reported Not reported

*Inferred data for 6'-O-Acetylpaeoniflorin based on structural analogy.

  • Lipophilicity : Acetylation introduces a smaller acyl group compared to benzoyl or galloyl substitutions, likely resulting in intermediate lipophilicity between paeoniflorin and its more polar derivatives (e.g., galloylpaeoniflorin). This may enhance intestinal absorption relative to the parent compound .
Bioavailability
  • Paeoniflorin : Rapidly metabolized in the gut due to hydrolysis by intestinal enzymes, leading to low oral bioavailability .
  • 6'-O-Benzoylpaeoniflorin : The bulky benzoyl group may slow enzymatic degradation, prolonging circulation time.
  • 6'-O-Acetylpaeoniflorin : Acetylation likely protects the glycosidic bond from hydrolysis, enhancing stability and systemic exposure .
Therapeutic Effects
  • Anti-inflammatory Activity : Paeoniflorin inhibits NF-κB and COX-2 pathways. Derivatives with acyl groups (e.g., benzoyl, galloyl) show enhanced activity due to increased interaction with hydrophobic binding pockets .
  • Neuroprotective Effects : Acetylated derivatives may exhibit improved blood-brain barrier penetration compared to polar analogs like galloylpaeoniflorin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6'-O-Acetylpaeoniflorin
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